
AH 6809
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Inhibition of Cell Proliferation : AH 6809 has been shown to reduce cell viability in various cancer cell lines by interfering with PGE2-mediated signaling pathways.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the expression of pro-apoptotic markers while downregulating anti-apoptotic factors.
Lung Adenocarcinoma Research
A recent study highlighted this compound's efficacy in lung adenocarcinoma (LUAD) models. The compound was found to significantly inhibit LUAD cell proliferation and promote apoptosis through modulation of epithelial-mesenchymal transition (EMT) pathways.
Key Findings:
- Cell Viability : Treatment with this compound resulted in a marked decrease in cell viability over time (72 and 96 hours) in LUAD cells.
- Gene Expression : Upregulation of pro-apoptotic genes (e.g., BAX, Caspase-3) and downregulation of EMT markers (e.g., VIM, CDH2) were observed in treated cells .
Hepatocellular Carcinoma Studies
In hepatocellular carcinoma (HCC), this compound has been utilized as a positive control to assess the anti-cancer effects of other compounds, such as total flavonoids from Radix Tetrastigmae. The compound demonstrated significant inhibitory effects on HepG2 cell growth.
Data Summary:
Concentration (µM) | Inhibition (%) |
---|---|
5 | 21.62 |
10 | 24.74 |
20 | 34.18 |
40 | 53.71 |
80 | 67.13 |
160 | 75.26 |
The IC50 value for this compound was determined to be approximately 35.111 µM , indicating its potency against HepG2 cells when compared to controls .
Pharmacological Characterization
This compound has been characterized for its pharmacological properties across various studies, demonstrating its ability to block PGE2-induced signaling pathways effectively.
Notable Observations:
- Calcium Accumulation : this compound inhibits Ca²⁺ accumulation in Xenopus oocytes transfected with human EP2 receptors, showcasing its antagonistic effects on receptor-mediated signaling .
- cAMP Accumulation : The compound also blocks the accumulation of cyclic adenosine monophosphate (cAMP), further affirming its role as an EP2 antagonist .
Case Study: Inhibition of Lung Cancer Metastasis
A study focused on brain-metastatic LUAD revealed that this compound significantly suppressed tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression. The study utilized genomic analyses and cellular assays to demonstrate the compound's effectiveness in promoting apoptosis and inhibiting cell proliferation .
Case Study: Effects on HepG2 Cells
In another investigation, this compound was used to evaluate the anti-cancer effects of herbal extracts on HepG2 cells. The results indicated that while this compound effectively inhibited cell growth, certain flavonoid extracts exhibited even greater inhibitory effects at higher concentrations .
Mecanismo De Acción
AH 6809 ejerce sus efectos al unirse y antagonizar los receptores de prostaglandinas EP1, EP2 y DP. Esta inhibición previene la activación de estos receptores por sus ligandos naturales, como la prostaglandina E2 (PGE2) y la prostaglandina D2 (PGD2). El bloqueo de estos receptores interrumpe las vías de señalización aguas abajo, incluida la vía de adenosín monofosfato cíclico (AMPc), lo que lleva a respuestas celulares reducidas a las prostaglandinas .
Análisis Bioquímico
Biochemical Properties
AH 6809 interacts with the EP1 and EP2 prostanoid receptors, which are part of the prostaglandin E2 (PGE2) receptor family . The Ki values for these interactions are 333 and 350 nM, respectively . These interactions can influence various biochemical reactions within the cell, particularly those related to lipid metabolism .
Cellular Effects
In cellular contexts, this compound has been shown to influence various processes. For instance, it can inhibit the accumulation of cAMP in COS cells transfected with the human EP2 receptor . In another study, this compound was found to inhibit the anti-aggregatory activity of PGD2 in whole human platelets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP1 and EP2 prostanoid receptors, leading to the inhibition of these receptors . This can result in changes in gene expression, enzyme activity, and cellular signaling pathways .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with the EP1 and EP2 prostanoid receptors
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AH 6809 implica varios pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para garantizar una calidad y un rendimiento constantes. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para alcanzar los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de Reacciones
AH 6809 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde se reemplazan grupos funcionales específicos por otros
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero típicamente implican temperaturas controladas y el uso de solventes orgánicos .
Productos Principales Formados
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como haluros o grupos alquilo .
Comparación Con Compuestos Similares
Compuestos Similares
SC-19220: Otro antagonista del receptor de prostaglandinas con actividad similar pero diferente potencia y selectividad.
BAY-u3405: Un compuesto que también se dirige a los receptores de prostaglandinas pero con una estructura química y un mecanismo de acción distintos
Unicidad de AH 6809
This compound es único debido a su actividad antagonista específica contra múltiples receptores de prostaglandinas (EP1, EP2 y DP), lo que lo convierte en una herramienta valiosa para estudiar las complejas funciones de las prostaglandinas en varios procesos biológicos. Su capacidad para inhibir selectivamente estos receptores sin afectar otros proporciona a los investigadores un medio preciso para diseccionar las vías de señalización de las prostaglandinas .
Actividad Biológica
AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a compound primarily recognized for its antagonistic properties against prostaglandin receptors, particularly EP1 and EP2. Its biological activity has been extensively studied in various contexts, including its effects on human platelets, cancer metastasis, and cardiovascular health.
This compound functions primarily as an antagonist at the prostaglandin EP1 receptor with a pA2 value of 6.8 and at the EP2 receptor with a Ki value of 350 nM. Additionally, it exhibits weak inhibitory effects on DP receptors (pA2 = 4.45) . This receptor specificity is crucial for understanding its therapeutic potential and limitations.
Biological Effects
- Platelet Aggregation :
- Cancer Research :
- Cardiovascular Health :
Case Studies
Study on Platelet Function :
In one study, researchers evaluated the effects of this compound on human platelets in the presence of various agonists. The results indicated that this compound could inhibit platelet aggregation effectively when used at specific concentrations, highlighting its potential as a therapeutic agent in conditions involving platelet activation .
Lung Adenocarcinoma Metastasis Study :
Another significant investigation focused on the impact of this compound on lung adenocarcinoma metastasis. The study revealed that the compound could alter gene expression profiles associated with metastatic behavior, offering insights into its application in cancer therapy .
Data Summary
Propiedades
IUPAC Name |
9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFFXPQJLZFABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187106 | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-93-4 | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.
ANone: By antagonizing PGE2 receptors, this compound can inhibit various downstream effects of PGE2, including:
- Suppression of sleep: In rat models, this compound infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []
- Reduction of tracheal smooth muscle contraction: this compound attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []
- Alteration of cytokine release: In human airway smooth muscle cells, this compound antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []
- Inhibition of cell proliferation: this compound dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.